molecular formula C21H16N2 B3348229 6-Methyl-2,3-diphenylquinoxaline CAS No. 16107-85-0

6-Methyl-2,3-diphenylquinoxaline

Cat. No.: B3348229
CAS No.: 16107-85-0
M. Wt: 296.4 g/mol
InChI Key: XLVXYKCXPXIGEB-UHFFFAOYSA-N
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Description

6-Methyl-2,3-diphenylquinoxaline is an organic compound with the molecular formula C21H16N2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring.

Scientific Research Applications

6-Methyl-2,3-diphenylquinoxaline has diverse applications in scientific research:

Mechanism of Action

While the exact mechanism of action for 6-Methyl-2,3-diphenylquinoxaline is not specified in the search results, quinoxalines are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial activities .

Safety and Hazards

When handling 6-Methyl-2,3-diphenylquinoxaline, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to remove all sources of ignition .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to their enormous applications in various fields, a number of synthetic strategies have been developed for the preparation of substituted quinoxalines . Therefore, the future of 6-Methyl-2,3-diphenylquinoxaline and similar compounds looks promising in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-diphenylquinoxaline typically involves the condensation of ortho-phenylenediamine with a diketone. One common method is the reaction of 1,2-diaminobenzene with benzil in the presence of a catalyst such as titanium silicate-1 in methanol at room temperature . This reaction is efficient and can be scaled up for industrial production.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized using heterogeneous catalysts like phosphate-based fertilizers (e.g., mono-ammonium phosphate, di-ammonium phosphate) to enhance yield and reduce costs . These methods are aligned with green chemistry principles, focusing on sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3-diphenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: IBX in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-2,3-diphenylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position enhances its stability and reactivity compared to its analogs .

Properties

IUPAC Name

6-methyl-2,3-diphenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-15-12-13-18-19(14-15)23-21(17-10-6-3-7-11-17)20(22-18)16-8-4-2-5-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVXYKCXPXIGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364372
Record name 6-methyl-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16107-85-0
Record name 6-methyl-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2-Diamino-4-methylbenzene (25.0 g, 0.20 mol) and benzil (43 g, 0.20 mol) were refluxed in ethanoic acid (250 ml) overnight. The solvent was evaporated in vacuo and the black residue recrystallised three times from ethanol to give pale brown crystals of 6-methyl-2,3-diphenylquinoxaline, 39.6 g, 65% (m.pt. 114.5-116° C. (lit.iv 115-116° C.)). 1H NMR (CDCl3, 300 MHz) δ 8.08 (d, J 8.4 Hz, 1H, Hs of quinoxaline), 7.97 (bs, 1H, Hs of quinoxaline), 7.60 (d of d, J 8.4 Hz, J 1.8 Hz, 1H, Hs of quinoxaline), 7.50-7.58 (m, 4H, phenyl rings), 7.30-7.38 (m, 6H, phenyl rings), 2.62 (s, 3H, Ch3).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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